(R)-3-(1-Aminoethyl)benzonitrile hydrochloride
Overview
Description
®-3-(1-Aminoethyl)benzonitrile hydrochloride is a chemical compound with the molecular formula C9H11ClN2. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. This compound is often used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(1-Aminoethyl)benzonitrile hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzonitrile derivative.
Chiral Amine Introduction: A chiral amine is introduced to the benzonitrile derivative through a nucleophilic substitution reaction.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of ®-3-(1-Aminoethyl)benzonitrile hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow chemistry and high-throughput screening to identify the best reaction conditions.
Chemical Reactions Analysis
Types of Reactions
®-3-(1-Aminoethyl)benzonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
®-3-(1-Aminoethyl)benzonitrile hydrochloride is utilized in various scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-3-(1-Aminoethyl)benzonitrile hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the nitrile group can participate in various chemical reactions. These interactions can affect biological pathways and processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- ®-2-(1-Aminoethyl)benzonitrile hydrochloride
- ®-4-(1-Aminoethyl)benzonitrile hydrochloride
Uniqueness
®-3-(1-Aminoethyl)benzonitrile hydrochloride is unique due to its specific chiral configuration and the position of the aminoethyl group on the benzene ring. This configuration can lead to different chemical reactivity and biological activity compared to its isomers.
Properties
IUPAC Name |
3-[(1R)-1-aminoethyl]benzonitrile;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2.ClH/c1-7(11)9-4-2-3-8(5-9)6-10;/h2-5,7H,11H2,1H3;1H/t7-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMKDPZGKJZQZAY-OGFXRTJISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC(=C1)C#N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC(=C1)C#N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00662526 | |
Record name | 3-[(1R)-1-Aminoethyl]benzonitrile--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00662526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1286693-23-9 | |
Record name | 3-[(1R)-1-Aminoethyl]benzonitrile--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00662526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-[(1R)-1-aminoethyl]benzonitrile hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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